Equivalent Disease-Modifying Efficacy to Nintedanib in Real-World IPF Cohorts
In a 2026 real-world cohort of 76 IPF patients, pirfenidone demonstrated comparable efficacy to nintedanib in slowing disease progression. The mean annual decline in forced vital capacity (FVC) was -1.74% for pirfenidone versus -2.38% for nintedanib, with no statistically significant difference [1]. This equivalence in a key clinical endpoint supports the interchangeable use of either agent for disease modification, shifting procurement decisions toward other differentiating factors.
| Evidence Dimension | Annual FVC Decline (%) |
|---|---|
| Target Compound Data | -1.74% (n=45) |
| Comparator Or Baseline | Nintedanib: -2.38% (n=31) |
| Quantified Difference | No statistical difference (p-value not significant) |
| Conditions | Retrospective, single-center cohort study of IPF patients treated over 12 months. |
Why This Matters
This data confirms pirfenidone is not inferior to nintedanib in its primary indication, allowing procurement to be guided by other factors like safety profile, cost, or formulation requirements.
- [1] MDPI. (2026). Comparison of the Efficacy of Pirfenidone and Nintedanib in the Treatment of Patients with Idiopathic Pulmonary Fibrosis—A Single-Center Experience. Medicina, 62(1), 229. View Source
